An In-depth Technical Guide to N-(4-Aminophenethyl)methanesulfonamide (CAS 115256-00-3): A Key Intermediate in Dofetilide Synthesis
An In-depth Technical Guide to N-(4-Aminophenethyl)methanesulfonamide (CAS 115256-00-3): A Key Intermediate in Dofetilide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-aminophenethyl)methanesulfonamide, a critical starting material in the synthesis of Dofetilide, a Class III antiarrhythmic agent. Its purity and consistent production are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
Section 1: Physicochemical Properties
N-(4-aminophenethyl)methanesulfonamide is a defined chemical entity with specific physical and chemical properties that are crucial for its handling, reaction control, and analytical characterization.
| Property | Value |
| CAS Number | 115256-00-3 |
| Molecular Formula | C9H14N2O2S |
| Molecular Weight | 214.29 g/mol |
| Appearance | Solid (form may vary) |
| IUPAC Name | N-[2-(4-aminophenyl)ethyl]methanesulfonamide |
Section 2: Synthesis and Manufacturing
The synthesis of N-(4-aminophenethyl)methanesulfonamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common pathway involves the reaction of 4-nitrophenethylamine with methanesulfonyl chloride, followed by the reduction of the nitro group.
Representative Synthesis Protocol
This protocol outlines a common laboratory-scale synthesis. Industrial-scale manufacturing may involve different solvents, reagents, and purification techniques to optimize for cost, safety, and throughput.
Step 1: Mesylation of 4-Nitrophenethylamine
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In a suitable reaction vessel, dissolve 4-nitrophenethylamine in an appropriate solvent such as dichloromethane or toluene.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add methanesulfonyl chloride to the stirred solution. An organic base like triethylamine is often used to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over a desiccant like sodium sulfate, and the solvent is removed under reduced pressure to yield N-(4-nitrophenethyl)methanesulfonamide.
Step 2: Reduction of the Nitro Group
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The N-(4-nitrophenethyl)methanesulfonamide intermediate is dissolved in a solvent like ethanol or methanol.
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A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
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The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like hydrazine hydrate.
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The reaction is monitored until the starting material is fully consumed.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated, and the resulting crude N-(4-aminophenethyl)methanesulfonamide can be purified by crystallization or column chromatography to achieve the desired purity.
Synthesis Workflow Diagram
Caption: General synthesis pathway for N-(4-aminophenethyl)methanesulfonamide.
Section 3: Role in the Synthesis of Dofetilide
N-(4-aminophenethyl)methanesulfonamide serves as a foundational building block in the total synthesis of Dofetilide. It provides one of the two methanesulfonamide-substituted phenyl rings present in the final drug molecule. The primary amine group of this intermediate is crucial for the subsequent coupling reactions that build the rest of the Dofetilide structure. The purity of this intermediate is critical as impurities can be carried through the synthesis and compromise the quality of the final API.
Conversion to Dofetilide
The synthesis of Dofetilide from N-(4-aminophenethyl)methanesulfonamide typically involves a multi-step process where it is coupled with another key intermediate. This process often involves N-alkylation reactions to form the central diamine chain of the Dofetilide molecule.[1]
Section 4: The Pharmacological Significance: Dofetilide's Mechanism of Action
While N-(4-aminophenethyl)methanesulfonamide is not pharmacologically active itself, its structural integrity is essential for the proper function of Dofetilide. Dofetilide is a potent and specific Class III antiarrhythmic agent.[2][3]
Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[4][5][6] This channel is critical for the repolarization phase of the cardiac action potential. By blocking IKr, Dofetilide prolongs the action potential duration and the effective refractory period in both the atria and ventricles.[5] This effect helps to terminate and prevent re-entrant arrhythmias, such as atrial fibrillation and atrial flutter.[6] Unlike other antiarrhythmic agents, Dofetilide has no significant effect on sodium channels, or adrenergic receptors at clinically relevant concentrations.[5]
Dofetilide's Action on the Cardiac IKr Channel
Caption: Dofetilide selectively blocks the IKr potassium channel.
Section 5: Analytical and Quality Control (QC) Protocols
Ensuring the purity and identity of N-(4-aminophenethyl)methanesulfonamide is a critical quality control step. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of pharmaceutical intermediates.[7] A reverse-phase method is commonly used.
Step-by-Step HPLC Protocol:
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System Preparation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a suitable data acquisition system is required.[7]
-
Mobile Phase Preparation: A typical mobile phase could consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The exact composition and gradient are optimized to achieve good separation of the main peak from any impurities.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of N-(4-aminophenethyl)methanesulfonamide and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Sample Solution: Prepare the sample to be tested in the same diluent and at a similar concentration to the standard solution.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
-
Data Analysis: The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method). The identity can be confirmed by comparing the retention time with that of the reference standard.
| HPLC Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of buffered water and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Other Analytical Techniques
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. LC-MS/MS is a highly sensitive and selective method for quantification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity and structure of the molecule.
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N-(4-aminophenethyl)methanesulfonamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes.
-
If inhaled: Remove person to fresh air.
-
If swallowed: Rinse mouth and seek immediate medical attention.[9]
-
Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information.[10]
Section 7: Conclusion
N-(4-aminophenethyl)methanesulfonamide is a fundamentally important intermediate in the production of the antiarrhythmic drug Dofetilide. A thorough understanding of its synthesis, properties, and analytical characterization is essential for drug development professionals to ensure the quality, safety, and efficacy of the final pharmaceutical product. The protocols and information provided in this guide serve as a technical resource for researchers and scientists working with this key compound.
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